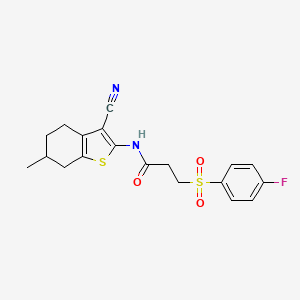

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

説明

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic organic compound featuring a bicyclic benzothiophen core substituted with a cyano group at position 3 and a methyl group at position 5. The propanamide side chain is modified with a 4-fluorobenzenesulfonyl moiety, which enhances its electronic and steric properties.

特性

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S2/c1-12-2-7-15-16(11-21)19(26-17(15)10-12)22-18(23)8-9-27(24,25)14-5-3-13(20)4-6-14/h3-6,12H,2,7-10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZWRCVGBGSREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of benzothiophen-2-yl propanamide derivatives. Below is a comparative analysis with structurally related compounds, focusing on molecular properties, substituent effects, and inferred biological relevance.

Structural and Molecular Comparisons

*Exact mass inferred from , which lists a structurally related compound (Exact Mass: 436.12052) .

Substituent Effects on Physicochemical Properties

- 4-Fluorobenzenesulfonyl vs. Benzenesulfonyl (): The fluorine atom in the target compound increases electronegativity and lipophilicity compared to the non-fluorinated benzenesulfonyl analog. This modification may enhance membrane permeability and metabolic stability, critical for drug bioavailability .

- Sulfonyl vs. Phenoxy/Chloro Substituents (): The sulfonyl group (polar, hydrogen-bond acceptor) contrasts with the phenoxy (moderately polar) and chloro (electron-withdrawing but less polar) groups. Sulfonyl derivatives typically exhibit stronger binding to proteins (e.g., kinases, proteases) due to their ability to form stable interactions with active-site residues .

- Propanamide vs. Shorter chains (propanamide) may favor tighter binding in constrained active sites .

Q & A

Q. What comparative frameworks validate the uniqueness of this compound against analogs?

- Answer :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing fluorobenzene with chlorobenzene) .

- Crystallography : Compare X-ray structures to identify conformational differences impacting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。